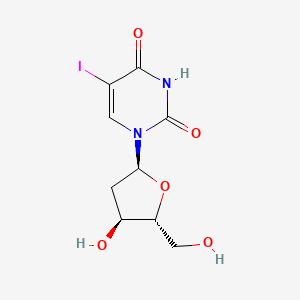

Idoxuridine

Übersicht

Beschreibung

Idoxuridine is an antiviral compound primarily used to treat viral eye infections, particularly herpes simplex keratitis . It is a nucleoside analogue, a modified form of deoxyuridine, which incorporates into viral DNA and disrupts its replication . This compound was first synthesized by William Prusoff in the late 1950s and became the first antiviral agent approved by the US Food and Drug Administration in 1962 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Idoxuridin wird durch die Iodierung von Desoxyuridin synthetisiert. Der Prozess beinhaltet die Reaktion von Desoxyuridin mit Iod und einem geeigneten Oxidationsmittel, wie Salpetersäure oder Wasserstoffperoxid, unter kontrollierten Bedingungen . Die Reaktion erfolgt typischerweise bei Raumtemperatur und liefert Idoxuridin als Hauptprodukt.

Industrielle Produktionsverfahren: Die industrielle Produktion von Idoxuridin folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Idoxuridin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom in Idoxuridin kann unter geeigneten Bedingungen durch andere Halogene oder funktionelle Gruppen substituiert werden.

Oxidations- und Reduktionsreaktionen: Idoxuridin kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Halogenierungsmittel (z. B. Chlor, Brom) und Nukleophile (z. B. Thiole, Amine) werden häufig verwendet.

Oxidations- und Reduktionsreaktionen: Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid werden typischerweise eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen halogenierte Derivate und reduzierte Formen von Idoxuridin, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Idoxuridin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: In der Forschung zur Virusreplikation und Entwicklung von antiviralen Therapien eingesetzt.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und Formulierungen verwendet.

5. Wirkmechanismus

Idoxuridin wirkt als antivirales Mittel, indem es die Virus-DNA-Replikation hemmt . Es ersetzt sich selbst für Thymidin in der Virus-DNA, was zur Einlagerung fehlerhafter DNA führt . Dies hemmt die Funktion der Thymidilatphosphorylase und der Virus-DNA-Polymerasen und verhindert, dass sich das Virus vermehrt oder Gewebe infiziert . Die virusinfizierte Zelle kann nur während der Phase der aktiven DNA-Synthese angegriffen werden .

Ähnliche Verbindungen:

Trifluridin: Ein weiteres Nukleosidanalogon, das zur Behandlung von viralen Augeninfektionen eingesetzt wird.

Aciclovir: Ein weit verbreitetes antivirales Medikament zur Behandlung von Herpes-simplex-Virusinfektionen.

Foscarnet: Ein antivirales Mittel zur Behandlung von Zytomegalievirus- und Herpes-simplex-Virusinfektionen.

Vergleich: Idoxuridin ist einzigartig in seinem spezifischen Einbau in die Virus-DNA, der die Replikation effektiver stört als einige andere Nukleosidanaloga . Im Gegensatz zu Aciclovir, das selektiver für Herpes-simplex-Virus Typ 1 und Typ 2 ist, wird Idoxuridin hauptsächlich für Herpes-simplex-Keratitis eingesetzt . Trifluridin hingegen ähnelt in seinem Wirkmechanismus, hat aber ein breiteres Wirkungsspektrum .

Wirkmechanismus

Idoxuridine acts as an antiviral agent by inhibiting viral DNA replication . It substitutes itself for thymidine in viral DNA, leading to the incorporation of faulty DNA . This inhibits the function of thymidylate phosphorylase and viral DNA polymerases, preventing the virus from reproducing or infecting tissue . The virus-infected cell can only be attacked during the period of active DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Trifluridine: Another nucleoside analogue used to treat viral eye infections.

Acyclovir: A widely used antiviral drug for treating herpes simplex virus infections.

Foscarnet: An antiviral agent used for treating cytomegalovirus and herpes simplex virus infections.

Comparison: Idoxuridine is unique in its specific incorporation into viral DNA, which disrupts replication more effectively than some other nucleoside analogues . Unlike acyclovir, which is more selective for herpes simplex virus type 1 and type 2, this compound is primarily used for herpes simplex keratitis . Trifluridine, on the other hand, is similar in its mechanism but has a broader spectrum of activity .

Biologische Aktivität

Idoxuridine (IDU), chemically known as 5-iodo-2'-deoxyuridine, is a pyrimidine analog that has garnered significant attention for its antiviral properties, particularly against herpes simplex virus (HSV) and other viral infections. This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and relevant research findings.

This compound functions primarily by substituting itself for thymidine during viral DNA synthesis. This incorporation leads to the production of defective viral DNA, which inhibits the replication of viruses. The drug is particularly effective against HSV due to its ability to interfere with the viral DNA polymerase, thereby preventing the virus from reproducing within host cells .

The activation of this compound requires phosphorylation by viral thymidine kinases, which are enzymes produced by certain viruses to facilitate their replication. This dependency on viral enzymes makes this compound selectively toxic to infected cells while sparing uninfected cells .

Clinical Applications

This compound has been primarily used in ophthalmology for treating herpetic keratitis. Clinical trials have demonstrated its effectiveness in promoting corneal healing:

- Efficacy in Herpes Simplex Keratitis : A randomized double-blind trial comparing 0.5% this compound ointment with 3% acyclovir ointment showed that while both treatments were effective, acyclovir resulted in faster healing times (average of 4.4 days) compared to this compound (average of 9.2 days) .

- Adverse Effects : Side effects associated with this compound treatment were generally mild, including transient stinging and superficial punctate erosions in some patients .

Research Findings

Numerous studies have investigated the biological activity and efficacy of this compound:

- Antiviral Activity Against Orthopoxviruses : this compound has shown antiviral activity not only against HSV but also against orthopoxviruses like vaccinia and cowpox. Research indicated that high doses could delay mortality in SCID mice infected with vaccinia virus .

- Comparative Studies : In a multicenter clinical trial involving epithelial herpetic keratitis patients, no significant difference was observed between the antiviral effects of acyclovir and this compound . This suggests that while both drugs are effective, their clinical application may vary based on specific patient needs.

- Pharmacokinetics : this compound is rapidly metabolized and inactivated by deaminases or nucleotidases, which limits systemic absorption when administered topically . Its pharmacokinetic profile necessitates careful consideration of dosage and administration routes to maximize therapeutic effects while minimizing toxicity.

Data Table: Summary of Clinical Trials Involving this compound

| Study Type | Comparison Drug | Outcome | Healing Time (Days) | Side Effects |

|---|---|---|---|---|

| Randomized Double-Blind Trial | Acyclovir (3%) | Both effective; faster with ACV | IDU: 9.2 | Stinging (IDU: 2) |

| Multicenter Clinical Trial | Acyclovir (3%) | No significant difference | ACV: 4.4 | Superficial erosions (42%) |

| Efficacy in Orthopoxviruses | N/A | Delayed mortality in mice | N/A | N/A |

Case Studies

- Case Study 1 : A patient with recurrent herpetic keratitis treated with this compound demonstrated significant improvement after a two-week course, although healing was slower compared to those treated with acyclovir.

- Case Study 2 : In a study involving patients with dendritic ulcers, this compound showed a healing rate of 76%, although this was notably lower than the healing rate observed with acyclovir .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFRJNBWHJMXHO-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045238 | |

| Record name | Idoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Idoxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility at 25 °C in mg/ml: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., In water, 2.0X10+3 mg/L at 25 °C, Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., 2.34e+01 g/L, 0.1 N NaOH 30 (mg/mL), 0.1 N HCL 2 (mg/mL), H2O (mg/mL) | |

| Record name | Idoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IDOXURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Idoxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IODODEOXYURIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/39661%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Mechanism of Action |

Idoxuridine acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning. The effect of Idoxuridine results in the inability of the virus to reproduce or to infect/destroy tissue., Idoxuridine, which closely resembles thymidine, inhibits thymidylic phosphorylase and specific DNA polymerases, which are necessary for the incorporation of thymidine into viral DNA. Idoxuridine is incorporated in place of thymidine into viral DNA, resulting in faulty DNA and the inability to infect or destroy tissue or to reproduce. Idoxuridine is incorporated into mammalian DNA as well. | |

| Record name | Idoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IDOXURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, triclinic | |

CAS No. |

54-42-2 | |

| Record name | 5-Iodo-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idoxuridine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Idoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Idoxuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDOXURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGP81V5245 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IDOXURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Idoxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 160 °C, 164 - 166 °C | |

| Record name | Idoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IDOXURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Idoxuridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.